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Compound of Interest

Compound Name: Fenfangjine G

Cat. No.: B12397582 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Fenfangjine
G, a bisbenzylisoquinoline alkaloid, and explores its potential biological significance. Due to the

limited public availability of specific experimental spectra for Fenfangjine G, this document

presents its known properties and utilizes spectral data from the closely related and well-

characterized bisbenzylisoquinoline alkaloid, Tetrandrine, as a representative example to

illustrate the typical spectral features of this class of compounds. This guide also details the

experimental protocols for acquiring such spectral data and visualizes a key signaling pathway

potentially modulated by Fenfangjine G, given its role in traditional medicine for treating

nephrotic syndrome.

Data Presentation: Spectral Characteristics
Fenfangjine G, isolated from Stephania tetrandra, possesses the molecular formula

C₂₂H₂₇NO₈ and a monoisotopic mass of 433.17366682 Da[1]. While specific NMR and IR

spectra for Fenfangjine G are not readily available in public databases, the following sections

provide representative spectral data from Tetrandrine, a structurally related

bisbenzylisoquinoline alkaloid also found in Stephania tetrandra, to exemplify the characteristic

spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Representative)
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The following tables summarize the ¹H and ¹³C NMR spectral data for Tetrandrine, which

shares the same core bisbenzylisoquinoline scaffold as Fenfangjine G.

Table 1: ¹H NMR Data of Tetrandrine (400 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.38 d, J=7.5 Hz 1H Aromatic H

7.14 d, J=6.9 Hz 1H Aromatic H

7.08 s 1H Aromatic H

6.88 d, J=7.8 Hz 1H Aromatic H

6.82 d, J=7.1 Hz 1H Aromatic H

6.73 s 1H Aromatic H

6.57 s 1H Aromatic H

6.53 s 1H Aromatic H

6.33 d, J=7.6 Hz 1H Aromatic H

6.04 s 1H Aromatic H

3.93 s 3H OCH₃

3.56 s 3H OCH₃

3.44 s 3H OCH₃

3.21 s 3H OCH₃

2.50 s 3H NCH₃

2.37 s 3H NCH₃

2.6-3.4 m - Aliphatic H

Data adapted from representative spectra of Tetrandrine derivatives[2].

Table 2: ¹³C NMR Data of Tetrandrine (100 MHz, CDCl₃)
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Chemical Shift (δ) ppm Assignment

153.6, 152.7, 149.2, 148.6, 146.8, 145.7, 143.4,

141.8
Aromatic C (quaternary)

135.1, 134.9, 134.5, 132.5, 130.1, 128.6, 128.0 Aromatic CH

123.4, 123.2, 122.6, 121.8, 120.6, 116.1, 112.9,

111.3, 104.7
Aromatic C and CH

63.6, 61.3 Aliphatic C

56.1, 55.9 OCH₃

45.2, 44.1, 42.5, 42.2, 41.9, 37.9, 25.3, 21.6 Aliphatic C and NCH₃

Data adapted from representative spectra of Tetrandrine[3].

Mass Spectrometry (MS) Data
Table 3: Mass Spectrometry Data for Fenfangjine G

Parameter Value

Molecular Formula C₂₂H₂₇NO₈

Monoisotopic Mass 433.17366682 Da[1]

Predicted [M+H]⁺ 434.1810

Infrared (IR) Spectroscopy Data (Representative)
The IR spectrum of a bisbenzylisoquinoline alkaloid like Fenfangjine G would be characterized

by the following absorption bands.

Table 4: Characteristic IR Absorption Bands for Bisbenzylisoquinoline Alkaloids
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Wavenumber (cm⁻¹) Functional Group

3000-2850 C-H stretch (alkane)

~1600, ~1500, ~1450 C=C stretch (aromatic)

1250-1000 C-O stretch (ether)

~1100 C-N stretch (amine)

Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a framework

for obtaining the spectral data presented.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the purified alkaloid in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 600 MHz

instrument.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans due to the lower natural abundance of ¹³C.

2D NMR Experiments (for detailed structural assignment):

Conduct COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded

¹H and ¹³C atoms.

Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond)

correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and

piecing together the molecular framework.

Data Processing: Process the acquired free induction decays (FIDs) with appropriate

software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Mass Spectrometry
Objective: To determine the accurate mass and fragmentation pattern of the alkaloid.

Methodology:

Sample Preparation: Prepare a dilute solution of the alkaloid (e.g., 1 µg/mL) in a suitable

solvent such as methanol or acetonitrile, often with the addition of a small amount of formic

acid to promote protonation.

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-

of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI)

source.

Data Acquisition:

Operate the ESI source in positive ion mode.

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).
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For structural information, perform tandem mass spectrometry (MS/MS) by selecting the

protonated molecule ([M+H]⁺) as the precursor ion and subjecting it to collision-induced

dissociation (CID).

Data Analysis: Determine the elemental composition from the accurate mass of the

molecular ion. Analyze the MS/MS fragmentation pattern to identify characteristic losses and

fragment ions, which provide structural information. The fragmentation of

bisbenzylisoquinoline alkaloids often involves cleavage of the benzyl-isoquinoline

linkages[4].

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Thin Film Method: If the sample is soluble, dissolve it in a volatile solvent, cast a thin film

on a KBr or NaCl plate, and allow the solvent to evaporate.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Place the sample in the instrument's sample holder and record the

spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the various

functional groups present in the molecule.

Mandatory Visualization: Signaling Pathway
Fenfangjine G is an active component of Fangji Huangqi Tang, a traditional Chinese medicine

formulation used in the treatment of nephrotic syndrome[5][6]. Studies on the mechanism of

action of Fangji Huangqi Tang in nephrotic syndrome have implicated the regulation of several
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key signaling pathways, including the PI3K-Akt and MAPK pathways[7][8]. The following

diagram illustrates a simplified representation of the PI3K-Akt signaling pathway, which is a

crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is often

observed in kidney diseases[9][10][11]. It is hypothesized that components of Fangji Huangqi

Tang, such as Fenfangjine G, may exert their therapeutic effects by modulating this pathway in

podocytes, the specialized cells of the kidney's filtration barrier.
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Caption: Simplified PI3K-Akt Signaling Pathway.

The following diagram illustrates a general experimental workflow for the isolation and

characterization of a natural product like Fenfangjine G.
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Caption: Natural Product Isolation and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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